molecular formula C16H12ClN3O2S B5750913 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide

Cat. No. B5750913
M. Wt: 345.8 g/mol
InChI Key: DJOMZBVPTLWCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide is not fully understood. However, it has been proposed that this compound exerts its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components. It has also been suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. It has also been found to exhibit a dose-dependent cytotoxic effect on cancer cells. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against various strains of bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its potential cytotoxicity. This compound has been shown to exhibit a cytotoxic effect on cancer cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide. One of the areas of future research is the development of novel drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Moreover, the potential use of this compound in the treatment of various diseases, including cancer, needs to be explored further. Finally, the development of analogs of this compound with improved properties is an area of future research.
Conclusion:
In conclusion, 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. While this compound has several advantages for lab experiments, its potential cytotoxicity may limit its use in certain experiments. However, there are several future directions for the study of this compound, including the development of novel drug delivery systems and analogs with improved properties.

Synthesis Methods

The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide can be achieved using various methods. One of the commonly used methods is the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole with phenyl isothiocyanate in the presence of a base. This method yields the desired compound in good yield and purity.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide has been extensively studied for its various scientific research applications. This compound has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its anti-inflammatory and analgesic effects. Additionally, this compound has been used in the development of novel drug delivery systems.

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)23-10-14(21)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOMZBVPTLWCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.